molecular formula C28H20ClNO5S B2487343 N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-4-CHLORO-N-(NAPHTHALENE-2-SULFONYL)BENZAMIDE CAS No. 448208-35-3

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-4-CHLORO-N-(NAPHTHALENE-2-SULFONYL)BENZAMIDE

Cat. No.: B2487343
CAS No.: 448208-35-3
M. Wt: 517.98
InChI Key: VIQHATHDPIIISK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(naphthalene-2-sulfonyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzofuran ring, a naphthalene sulfonyl group, and a benzamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(naphthalene-2-sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran ring, followed by the introduction of the acetyl and methyl groups. The naphthalene sulfonyl group is then attached through sulfonylation reactions. Finally, the benzamide moiety is introduced via amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(naphthalene-2-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(naphthalene-2-sulfonyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(naphthalene-2-sulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2-naphthylsulfonyl)benzamide
  • N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-naphthalen-2-ylsulfonylbenzamide
  • N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2-chloro-N-(naphthalene-2-sulfonyl)benzamide

Uniqueness

N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(naphthalene-2-sulfonyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-naphthalen-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20ClNO5S/c1-17(31)27-18(2)35-26-14-12-23(16-25(26)27)30(28(32)20-7-10-22(29)11-8-20)36(33,34)24-13-9-19-5-3-4-6-21(19)15-24/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQHATHDPIIISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.